Desmethyl Ranolazine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

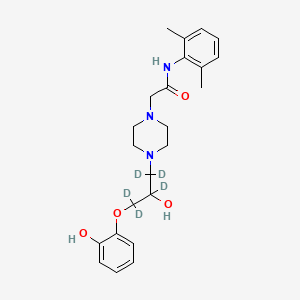

N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4/c1-17-6-5-7-18(2)23(17)24-22(29)15-26-12-10-25(11-13-26)14-19(27)16-30-21-9-4-3-8-20(21)28/h3-9,19,27-28H,10-16H2,1-2H3,(H,24,29)/i14D2,16D2,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTKNELUBGGUKI-HLKXKAATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1O)O)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747555 | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)(~2~H_5_)propyl]piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329834-18-5 | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)(~2~H_5_)propyl]piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Desmethyl Ranolazine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Desmethyl Ranolazine-d5, an isotopically labeled metabolite of the antianginal drug Ranolazine (B828). This document details a proposed synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment, designed to support research and development in drug metabolism, pharmacokinetics, and bioanalytical studies.

Introduction

Desmethyl Ranolazine is a primary metabolite of Ranolazine, formed via O-demethylation, a significant pathway in its metabolism.[1][2] The deuterated analog, this compound, serves as an invaluable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate measurement of the unlabeled metabolite in biological matrices.[3] The stable isotope label ensures that the physicochemical properties of the internal standard closely match those of the analyte, correcting for variations in sample preparation and instrument response.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1329834-18-5 | [4][5] |

| Molecular Formula | C₂₃H₂₆D₅N₃O₄ | [4][6] |

| Molecular Weight | 418.54 g/mol | [4][5] |

| Appearance | Light Yellow to Light Tan Solid | [6] |

| Purity | ≥90% | [6] |

| Storage | -20°C | [6] |

| IUPAC Name | N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl-d5]-1-piperazineacetamide | [4] |

Proposed Synthesis Pathway

The synthesis of this compound can be adapted from established synthetic routes for Ranolazine.[7][8][9] A plausible two-step synthesis is outlined below, commencing with the preparation of a deuterated epoxide intermediate followed by its coupling with the appropriate piperazine (B1678402) derivative.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Synthesis of 1-(2-Hydroxyphenoxy)-2,3-epoxypropane-d5

Objective: To synthesize the deuterated epoxide intermediate.

Materials:

-

2-Hydroxyphenol (catechol)

-

Epichlorohydrin-d5

-

Sodium hydroxide (B78521) (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxyphenol in a mixture of dioxane and water.

-

Add a stoichiometric equivalent of sodium hydroxide and stir until the solution is homogeneous.

-

Cool the reaction mixture in an ice bath and add epichlorohydrin-d5 dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of this compound

Objective: To couple the deuterated epoxide with the piperazine derivative to yield the final product.

Materials:

-

1-(2-Hydroxyphenoxy)-2,3-epoxypropane-d5

-

N-(2,6-dimethylphenyl)-1-piperazineacetamide

-

Isopropanol

-

Hydrochloric acid (HCl) in methanol (for salt formation, if desired)

Procedure:

-

In a round-bottom flask, dissolve N-(2,6-dimethylphenyl)-1-piperazineacetamide in isopropanol.

-

Add a stoichiometric equivalent of 1-(2-hydroxyphenoxy)-2,3-epoxypropane-d5 to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

(Optional) For the preparation of a hydrochloride salt, dissolve the purified free base in methanol and add a solution of HCl in methanol. The salt can be isolated by filtration.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the final compound.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: AcetonitrileB: 0.1% Formic acid in Water |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic labeling of the synthesized compound.

Expected Results:

-

Electrospray Ionization (ESI-MS): The positive ion mode should show a prominent [M+H]⁺ ion at m/z 419.54, corresponding to the protonated molecule of this compound.

-

High-Resolution Mass Spectrometry (HRMS): This will provide a more accurate mass measurement to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will be complex due to the numerous protons in the molecule. Key signals to note would be the aromatic protons and the protons of the piperazine ring and the propanol (B110389) linker. The integration of the signals corresponding to the deuterated positions should be significantly reduced or absent.

-

¹³C NMR: The carbon NMR will show the expected number of carbon signals for the structure.

-

²H NMR: Deuterium (B1214612) NMR can be used to confirm the positions of the deuterium labels.

Metabolic Pathway of Ranolazine

Desmethyl Ranolazine is a product of the metabolism of Ranolazine, primarily mediated by cytochrome P450 enzymes.[2] The major metabolic pathways include O-demethylation and N-dealkylation.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The provided protocols and analytical methods are intended to serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The availability of high-purity, well-characterized this compound is crucial for advancing our understanding of Ranolazine's metabolic fate and for the development of robust bioanalytical methods.

References

- 1. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Desmethyl Ranolazine-[d5], CasNo.1329834-18-5 BOC Sciences United States [bocscichem.lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]

- 9. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]

The Role of Desmethyl Ranolazine-d5 in Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Ranolazine-d5 is a stable isotope-labeled form of Desmethyl Ranolazine (B828), a major active metabolite of the antianginal drug Ranolazine. In the realm of pharmaceutical research and development, particularly in drug metabolism and pharmacokinetics (DMPK) studies, stable isotope-labeled compounds are indispensable tools. This compound serves as an ideal internal standard for the quantitative analysis of Ranolazine and its metabolites in complex biological matrices such as plasma and urine.[1][2][3] Its utility stems from its near-identical physicochemical properties to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its mass difference ensures distinct detection by mass spectrometry. This technical guide provides an in-depth overview of the application of this compound in research, complete with experimental protocols and data presentation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl-d5]-1-piperazineacetamide | [3] |

| Synonyms | This compound | [4] |

| CAS Number | 1329834-18-5 | [1][2][4] |

| Molecular Formula | C₂₃H₂₆D₅N₃O₄ | [1][4] |

| Molecular Weight | 418.54 g/mol | [1][4] |

| Appearance | Light Yellow to Light Tan Solid | [3] |

| Storage | Store at -20°C | [3] |

| Application | Labeled metabolite of Ranolazine, used as an internal standard in bioanalytical methods. | [1][5] |

Metabolic Pathway of Ranolazine

Ranolazine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[6][7][8][9][10] One of the principal metabolic pathways is O-demethylation, which results in the formation of Desmethyl Ranolazine. The following diagram illustrates this key metabolic conversion.

Caption: Ranolazine is metabolized to Desmethyl Ranolazine via O-demethylation.

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ranolazine and its metabolites in biological fluids. Below is a detailed, representative protocol for the analysis of Ranolazine in human plasma.

Preparation of Stock and Working Solutions

-

Ranolazine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ranolazine and dissolve in 10 mL of methanol (B129727).

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Ranolazine Working Solutions: Prepare a series of working solutions by serially diluting the Ranolazine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for calibration standards and quality control (QC) samples.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile (B52724) to the desired concentration. The optimal concentration of the internal standard should be determined during method development but is typically in the mid-range of the calibration curve of the analyte.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting Ranolazine from plasma samples.[2][9]

-

Label polypropylene (B1209903) microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 20 µL of the IS working solution (this compound) to each tube, except for blank samples (to which 20 µL of the 50:50 methanol:water mixture is added).

-

Vortex each tube for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS conditions for the analysis of Ranolazine. Method optimization is recommended for specific instrumentation.

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Ranolazine: m/z 428.3 → 279.2this compound: m/z 418.5 → 265.2 (inferred) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Ranolazine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

-

Quantification: Determine the concentration of Ranolazine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a validated LC-MS/MS method for Ranolazine in human plasma, demonstrating the performance characteristics of such an assay.

| Parameter | Typical Value | Reference(s) |

| Linearity Range | 5 - 2000 ng/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [11][12] |

| Intra-day Precision (%CV) | < 15% | [11] |

| Inter-day Precision (%CV) | < 15% | [11] |

| Accuracy (% Bias) | Within ±15% | [11] |

| Mean Extraction Recovery | > 80% | [2] |

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound as an internal standard.

Caption: A typical workflow for quantifying Ranolazine in plasma.

Conclusion

This compound is a critical tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the accuracy, precision, and reliability of quantitative data for Ranolazine and its metabolites. The detailed protocols and methodologies presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods, ultimately contributing to a better understanding of the clinical pharmacology of Ranolazine.

References

- 1. Sensitive quantification of ranolazine in human plasma by liquid chromatography--tandem mass spectrometry with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]

- 4. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clearsynth.com [clearsynth.com]

- 12. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Metabolism of Ranolazine and the Formation of Desmethyl Ranolazine

This technical guide provides a comprehensive overview of the metabolic pathways of ranolazine (B828), with a specific focus on the formation of its major metabolite, desmethyl ranolazine. The document is intended for researchers, scientists, and professionals in the field of drug development and metabolism. It details the enzymatic processes involved, presents quantitative pharmacokinetic data, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to Ranolazine

Ranolazine is an anti-anginal medication used for the management of chronic stable angina pectoris.[1][2] Unlike traditional anti-anginal agents that primarily reduce myocardial oxygen demand through hemodynamic effects, ranolazine's mechanism of action is believed to involve the inhibition of the late inward sodium current (INa) in cardiomyocytes.[1][2][3] This inhibition leads to a reduction in intracellular sodium and consequently, a decrease in calcium overload, which improves myocardial relaxation and reduces oxygen consumption without significantly altering heart rate or blood pressure.[1][2][3]

Ranolazine undergoes extensive metabolism in the body, which is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.[1][4][5] Understanding these metabolic pathways is essential for its safe and effective use.

Ranolazine Metabolism: Key Pathways

Ranolazine is rapidly and extensively metabolized in the liver and gastrointestinal tract.[6][7] Less than 5% of the administered dose is excreted as the unchanged parent drug in urine and feces.[1][8][9] The metabolism of ranolazine is complex, with over 100 metabolites identified in urine and more than 40 in plasma.[6][10] The primary metabolic reactions are mediated by cytochrome P450 (CYP) enzymes, with minor contributions from other pathways.[1][4][11]

The main metabolic pathways for ranolazine include:

-

O-demethylation: This is a major pathway that results in the formation of desmethyl ranolazine (also known as CVT-2514).[12][13]

-

N-dealkylation: This process occurs on the piperazine (B1678402) ring, leading to metabolites such as CVT-2738.[12][13]

-

O-dearylation: This involves the cleavage of the methoxyphenoxy moiety, producing CVT-2512.[12]

-

Hydroxylation: Oxygenation can occur at various positions on the ranolazine molecule.[13]

-

Glucuronidation: Direct conjugation of ranolazine or its metabolites with glucuronic acid is another elimination route.[12][13]

The Role of Cytochrome P450 Enzymes

The metabolism of ranolazine is predominantly carried out by two key CYP enzymes:

-

CYP3A4: This is the principal enzyme responsible for the metabolism of ranolazine, accounting for approximately 70-75% of its clearance.[11][12] The extensive involvement of CYP3A4 makes ranolazine susceptible to significant drug-drug interactions with inhibitors and inducers of this enzyme.[4]

-

CYP2D6: This enzyme plays a lesser role in ranolazine metabolism, contributing to less than 20% of its clearance.[11][12] While CYP2D6 is a minor pathway, its contribution can become more significant in individuals who are poor metabolizers for this enzyme or when co-administered with potent CYP3A4 inhibitors.[9]

Formation of Desmethyl Ranolazine (CVT-2514)

Desmethyl ranolazine (CVT-2514) is a prominent metabolite of ranolazine formed through the O-demethylation of the methoxy (B1213986) group on the phenoxy ring.[12][13] This reaction is primarily catalyzed by CYP3A4. While the pharmacological activity of most ranolazine metabolites has not been fully characterized, some studies have investigated their potential effects.[8]

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of ranolazine have been well-documented in various clinical and preclinical studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of Ranolazine

| Parameter | Value | Reference |

| Absolute Bioavailability | 35% - 50% | [1][11] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours (Extended-Release) | [6][10] |

| Plasma Protein Binding | ~62% | [6][9] |

| Volume of Distribution (Vd) | 85 - 180 L | [1][10][11] |

| Elimination Half-Life (t1/2) | ~7 hours (Extended-Release) | [1][6][10] |

| Oral Plasma Clearance | 45 L/h (500 mg twice daily) to 33 L/h (1000 mg twice daily) | [1] |

| Excretion | ~75% in urine, ~25% in feces | [8] |

| Unchanged Drug Excreted | < 5% | [1][8][11] |

Table 2: Effect of CYP3A4 Inhibitors on Ranolazine Pharmacokinetics

| Co-administered Drug (CYP3A4 Inhibitor) | Dose | Effect on Ranolazine AUC | Reference |

| Ketoconazole (B1673606) (potent) | 200 mg twice daily | 3.9-fold increase | [1] |

| Diltiazem (moderate) | 180 mg once daily | 1.5-fold increase | [1] |

| Verapamil (moderate) | 120 mg three times daily | ~2-fold increase | [1][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines typical experimental protocols for studying ranolazine metabolism.

In Vitro Metabolism of Ranolazine using Human Liver Microsomes

This protocol is designed to investigate the metabolism of ranolazine and identify the enzymes involved.

Objective: To determine the metabolic profile of ranolazine in human liver microsomes and to identify the contribution of specific CYP enzymes.

Materials:

-

Ranolazine

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine (B1679956) for CYP2D6)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.

-

Microsomal Incubation: In separate microcentrifuge tubes, add the human liver microsomes and the master mix. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add ranolazine (at various concentrations) to the pre-warmed microsome mixture to initiate the metabolic reaction. For enzyme inhibition studies, pre-incubate the microsomes with the specific CYP inhibitor for 10-15 minutes before adding ranolazine.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent drug (ranolazine) and the formation of metabolites, including desmethyl ranolazine.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical in vivo study to assess the pharmacokinetics of ranolazine.

Objective: To determine the pharmacokinetic profile of ranolazine and its major metabolites in rats after oral administration.

Materials:

-

Sprague-Dawley rats (male, 250-300 g)

-

Ranolazine formulation for oral gavage

-

Vehicle control (e.g., carboxymethyl cellulose)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Dosing: Fast the rats overnight before dosing. Administer a single oral dose of ranolazine via gavage. A control group should receive the vehicle.

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into EDTA-coated tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Plasma Storage: Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Thaw the plasma samples and prepare them for analysis by protein precipitation with acetonitrile containing an internal standard. Analyze the samples using a validated LC-MS/MS method to determine the concentrations of ranolazine and desmethyl ranolazine.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and clearance.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of ranolazine and a typical experimental workflow.

Caption: Metabolic pathway of Ranolazine.

Caption: General experimental workflow for studying Ranolazine metabolism.

Conclusion

The metabolism of ranolazine is a complex process primarily driven by CYP3A4 and to a lesser extent by CYP2D6. The formation of desmethyl ranolazine via O-demethylation represents a major metabolic pathway. The extensive metabolism and reliance on the CYP3A4 pathway underscore the importance of considering potential drug-drug interactions when prescribing ranolazine. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the metabolic fate and disposition of ranolazine and other xenobiotics. A thorough understanding of these principles is paramount for the optimization of drug therapy and the assurance of patient safety.

References

- 1. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. youtube.com [youtube.com]

- 4. Advances in the management of stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Ranolazine: A New Approach to Treating an Old Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ranolazine and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine (B828) is an anti-anginal medication with a unique pharmacological profile that distinguishes it from traditional anti-ischemic drugs.[1] Unlike beta-blockers or calcium channel blockers, ranolazine exerts its effects without significantly altering heart rate or blood pressure.[2] This technical guide provides a comprehensive overview of the pharmacological properties of ranolazine and its principal metabolites, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research.

Mechanism of Action

Ranolazine's primary mechanism of action involves the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[3][4] Under ischemic conditions, the INaL is enhanced, leading to an increase in intracellular sodium concentration. This, in turn, promotes calcium influx via the sodium-calcium exchanger (NCX) operating in reverse mode, resulting in intracellular calcium overload.[5] This calcium overload contributes to increased diastolic wall tension, impaired myocardial relaxation, and reduced coronary blood flow. By inhibiting the INaL, ranolazine mitigates these detrimental effects, leading to improved myocardial function and reduced ischemic injury.[3]

A secondary mechanism of action attributed to ranolazine is the inhibition of fatty acid oxidation (pFOX).[1][6] By partially inhibiting this metabolic pathway, ranolazine is thought to shift myocardial energy metabolism towards glucose oxidation, a more oxygen-efficient process.[6] This metabolic shift can help preserve cardiac function during periods of ischemia.[6]

Signaling Pathway of Ranolazine's Action

The following diagram illustrates the proposed signaling pathway through which ranolazine exerts its cardioprotective effects.

Pharmacodynamics: Effects on Ion Channels

Ranolazine's primary pharmacodynamic effect is the inhibition of various ion channels. The table below summarizes the half-maximal inhibitory concentrations (IC50) of ranolazine for key cardiac ion currents.

| Ion Current | Channel | IC50 (µM) | Species | Reference(s) |

| Late Sodium Current (INaL) | Nav1.5 | 5.9 - 7.5 | Canine, Human (mutant) | [7][8] |

| Peak Sodium Current (INa) | Nav1.5 (Wild-Type) | 430 (at 0.1 Hz) | Human | [8] |

| Rapid Delayed Rectifier Potassium Current (IKr) | hERG | 11.5 - 106 | Canine, Human | [7][9][10] |

| Slow Delayed Rectifier Potassium Current (IKs) | KCNQ1/KCNE1 | >30 | Canine | [11] |

| L-type Calcium Current (ICa,L) | Cav1.2 | ~300 | Canine | [7][9] |

Pharmacokinetics of Ranolazine and Its Metabolites

Ranolazine is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6.[12][13] More than 100 metabolites have been identified, with the most abundant in plasma being CVT-2512, CVT-2513, CVT-2514, CVT-2738, and CVT-4786.[1][13]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for ranolazine and its major metabolites in humans.

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference(s) |

| Ranolazine | |||||

| 500 mg (single dose) | 741.5 ± 253.0 | 5.3 ± 1.4 | 9,071.9 ± 3,400.0 | 6.4 ± 3.3 | |

| 1000 mg (single dose) | 1,355.0 ± 502.0 | 4.2 ± 1.2 | 16,573.5 ± 6,806.2 | 6.4 ± 3.5 | |

| 500 mg (multiple dose) | 1,732.9 ± 547.3 | 3.46 ± 1.48 | 14,655.5 ± 5,624.2 | 6.28 ± 2.48 | |

| Metabolites (relative to Ranolazine AUC) | |||||

| CVT-2514 | - | - | ~33% | - | [14] |

| CVT-2738 | - | - | ~27% | - | [14] |

| CVT-4786 | - | - | ~21% | - | [14] |

| CVT-2512 | - | - | >10% | - | [15] |

Note: Detailed pharmacokinetic parameters for individual metabolites are not consistently reported across studies. The data for metabolites represents their abundance relative to the parent drug.

Pharmacological Activity of Metabolites

Several of ranolazine's metabolites have been shown to possess pharmacological activity, although generally less potent than the parent compound.

-

CVT-2738 and CVT-2513: These metabolites have demonstrated protective effects against isoprenaline-induced myocardial ischemia in mice.[1][16] However, their potency is lower than that of ranolazine.[1][16]

-

Other Metabolites (CVT-2512, CVT-2514, CVT-4786): The specific pharmacological activities of these metabolites are not as well characterized in the public domain.[15]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition

This protocol is a generalized method for assessing the inhibitory effects of ranolazine and its metabolites on cardiac ion channels.

Objective: To determine the IC50 of a test compound on a specific ion current (e.g., INaL, IKr).

Workflow Diagram:

Materials:

-

Isolated cardiomyocytes (e.g., from canine ventricle or human induced pluripotent stem cell-derived cardiomyocytes)

-

External (Tyrode's) and internal (pipette) solutions with appropriate ionic compositions

-

Borosilicate glass capillaries

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator

-

Perfusion system

Procedure:

-

Cell Preparation: Isolate and culture cardiomyocytes on glass coverslips.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Recording:

-

Place a coverslip with adherent cells into a recording chamber on the microscope stage and perfuse with external solution.

-

Using a micromanipulator, carefully approach a single cardiomyocyte with the micropipette.

-

Apply gentle suction to form a high-resistance (>1 GΩ) "giga-ohm" seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential appropriate for the ion channel of interest.

-

Apply a series of voltage steps to elicit the desired ion current and record baseline activity.

-

Perfuse the cell with the external solution containing a known concentration of the test compound (ranolazine or metabolite).

-

Record the ion current in the presence of the compound.

-

Repeat with a range of compound concentrations to generate a concentration-response curve.

-

-

Data Analysis:

-

Measure the peak or sustained current amplitude in the absence and presence of the test compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC50 value.

-

In Vitro Fatty Acid Oxidation Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of ranolazine on fatty acid oxidation in isolated mitochondria or cultured cells using a radiolabeled substrate.

Objective: To determine the effect of ranolazine on the rate of fatty acid oxidation.

Materials:

-

Isolated mitochondria or cultured cells (e.g., C2C12 myotubes, primary hepatocytes)

-

Radiolabeled fatty acid (e.g., [1-14C]palmitic acid)

-

Bovine serum albumin (BSA), fatty acid-free

-

Incubation buffer

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Substrate Preparation: Prepare a solution of [1-14C]palmitic acid complexed to BSA in the incubation buffer.

-

Cell/Mitochondria Preparation: Prepare a suspension of isolated mitochondria or cultured cells in the incubation buffer.

-

Incubation:

-

In separate tubes or wells, add the cell/mitochondria suspension.

-

Add ranolazine at various concentrations (and a vehicle control).

-

Pre-incubate for a short period.

-

Initiate the reaction by adding the [1-14C]palmitic acid-BSA substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Measurement:

-

Terminate the reaction by adding perchloric acid to precipitate proteins and trap 14CO2 (if measuring complete oxidation) or to separate acid-soluble metabolites.

-

Collect the supernatant or trapped 14CO2.

-

Add the sample to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of fatty acid oxidation based on the amount of radiolabeled product formed.

-

Compare the rates in the presence of ranolazine to the vehicle control to determine the percentage of inhibition.

-

Quantitative Analysis of Ranolazine and Metabolites in Plasma by LC-MS/MS

This protocol provides a general method for the simultaneous quantification of ranolazine and its major metabolites in human plasma.

Objective: To determine the plasma concentrations of ranolazine and its metabolites for pharmacokinetic studies.

Materials:

-

Human plasma samples

-

Ranolazine and metabolite analytical standards

-

Internal standard (e.g., a deuterated analog)

-

Acetonitrile (B52724) or methanol (B129727) for protein precipitation

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 analytical column

Procedure:

-

Sample Preparation:

-

To a small volume of plasma (e.g., 100 µL), add the internal standard.

-

Add a protein precipitating agent (e.g., acetonitrile or methanol) to precipitate plasma proteins.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a C18 column with a suitable mobile phase gradient (e.g., a mixture of acetonitrile/methanol and water with a modifier like formic acid or ammonium (B1175870) acetate).

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

-

Determine the concentrations of ranolazine and its metabolites in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Ranolazine possesses a unique pharmacological profile centered on its ability to inhibit the late inward sodium current and modulate cardiac metabolism. Its extensive metabolism leads to the formation of several metabolites, some of which retain pharmacological activity. This in-depth technical guide provides a comprehensive overview of the current understanding of ranolazine and its metabolites, including quantitative data, experimental methodologies, and visual representations of its mechanism of action. This information serves as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.

References

- 1. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Ranolazine? [synapse.patsnap.com]

- 4. Ranolazine - Wikipedia [en.wikipedia.org]

- 5. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]

- 6. Ranolazine: a new approach to management of patients with angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use-dependent block of cardiac late Na(+) current by ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ranolazine for Congenital and Acquired Late INa Linked Arrhythmias: In Silico Pharmacologic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cinc.org [cinc.org]

- 12. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 15. tga.gov.au [tga.gov.au]

- 16. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities [jstage.jst.go.jp]

Isotopic Labeling of Ranolazine for Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of the antianginal drug Ranolazine for the purpose of conducting metabolic studies. The following sections detail the synthesis of isotopically labeled Ranolazine, experimental protocols for in vitro and in vivo metabolism studies, and the quantitative analysis of its metabolites.

Introduction to Ranolazine Metabolism

Ranolazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. The major metabolic pathways include N-dealkylation, O-demethylation, and hydroxylation, leading to the formation of several metabolites. To accurately trace the fate of the drug and its metabolites in biological systems, the use of isotopically labeled Ranolazine is essential. Both stable isotopes (e.g., ¹³C, ²H) and radioactive isotopes (e.g., ¹⁴C) can be employed for these studies, with ¹⁴C being particularly useful for quantitative absorption, distribution, metabolism, and excretion (ADME) studies due to the ease of detection of radioactivity.

Synthesis of Isotopically Labeled Ranolazine

The synthesis of isotopically labeled Ranolazine, for instance [¹⁴C]-Ranolazine, can be strategically designed to introduce the isotopic label in a metabolically stable position. A common approach involves the reaction of a labeled key intermediate. Based on the known synthesis routes of Ranolazine, a plausible method for introducing a ¹⁴C label is through the use of [¹⁴C]-labeled N-(2,6-dimethylphenyl)-1-piperazine acetamide (B32628).

Proposed Synthesis of [¹⁴C]-Ranolazine

A potential synthetic route for [¹⁴C]-Ranolazine is outlined below. This pathway involves the reaction of unlabeled 1-(2-methoxyphenoxy)-2,3-epoxypropane (B23674) with [¹⁴C]-labeled N-(2,6-dimethylphenyl)-1-piperazine acetamide.

Caption: Proposed synthetic pathway for [¹⁴C]-Ranolazine.

Experimental Protocol: Synthesis of [¹⁴C]-N-(2,6-dimethylphenyl)-1-piperazine acetamide

-

Reaction Setup: In a reaction vessel, dissolve piperazine and 2,6-dimethylaniline in a suitable solvent such as ethanol.

-

Addition of Labeled Reagent: Slowly add [¹⁴C]-chloroacetyl chloride to the reaction mixture under controlled temperature conditions.

-

Reaction and Monitoring: Allow the reaction to proceed for a specified time, monitoring its completion using thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction and perform an appropriate workup, which may include extraction and washing. The crude product is then purified using column chromatography or recrystallization to yield pure [¹⁴C]-N-(2,6-dimethylphenyl)-1-piperazine acetamide.

Experimental Protocol: Synthesis of [¹⁴C]-Ranolazine

-

Condensation Reaction: React the synthesized [¹⁴C]-N-(2,6-dimethylphenyl)-1-piperazine acetamide with 1-(2-methoxyphenoxy)-2,3-epoxypropane in a suitable solvent like isopropanol.

-

Reflux and Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Isolation and Purification: After the reaction is complete, cool the mixture and isolate the crude [¹⁴C]-Ranolazine. The product can be purified by recrystallization to obtain the final labeled compound with high radiochemical purity.

In Vitro Metabolism Studies

In vitro metabolism studies are crucial for identifying potential metabolites and understanding the metabolic pathways of a drug candidate. Human liver microsomes are a common in vitro system as they contain a high concentration of drug-metabolizing enzymes.

Technical Guide: Desmethyl Ranolazine-d5 Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) and purity assessment of Desmethyl Ranolazine-d5, a critical labeled internal standard for pharmacokinetic and metabolic studies of Ranolazine (B828). This document outlines the typical data found on a CoA, details the experimental protocols for key analytical techniques, and illustrates relevant workflows and metabolic pathways.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a substance meets its predetermined specifications. For a reference standard like this compound, the CoA is a critical quality assurance document that provides quantitative data on its identity, purity, and other relevant characteristics.[1][2][3][4][5]

Synthesized Certificate of Analysis: this compound

Since a specific Certificate of Analysis for this compound is not publicly available, the following table represents a synthesized CoA based on typical specifications for a high-purity deuterated reference standard.

| Test | Method | Specification | Result |

| Appearance | Visual Inspection | Light Yellow to Light Tan Solid | Conforms |

| Identity | ¹H NMR | Conforms to Structure | Conforms |

| Identity | Mass Spectrometry | Conforms to Structure | Conforms |

| Purity (by HPLC) | HPLC-UV | ≥98.0% | 99.5% |

| Purity (by LC-MS) | LC-MS/MS | ≥98.0% | 99.6% |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium Incorporation | 99.7% |

| Residual Solvents | GC-HS | Meets USP <467> Limits | Conforms |

| Water Content | Karl Fischer Titration | ≤1.0% | 0.2% |

| Assay (as is) | qNMR or Mass Balance | Report Value | 99.2% |

Experimental Protocols for Purity Assessment

The purity of this compound is primarily determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining the chemical purity of this compound by separating it from non-labeled Desmethyl Ranolazine and other related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and a buffer such as ammonium (B1175870) acetate (B1210297). A typical mobile phase could be a mixture of 0.01M ammonium acetate (pH adjusted to 5.0 with acetic acid) and methanol (B129727) in a 40:60 v/v ratio.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 272 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol or a mixture of the mobile phase. This is then diluted to an appropriate concentration for analysis.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS provides a highly sensitive and specific method for both purity determination and confirmation of isotopic enrichment.[7][8][9]

-

Instrumentation: A UHPLC or HPLC system coupled to a tandem mass spectrometer.

-

Column: A C18 or similar reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both this compound and its non-deuterated counterpart.

-

This compound (Precursor Ion) → Product Ion(s)

-

Desmethyl Ranolazine (Precursor Ion) → Product Ion(s)

-

-

Sample Preparation: Similar to the HPLC method, samples are prepared by dissolving the standard in a suitable solvent and diluting it to the desired concentration.

-

Data Analysis: Purity is determined by comparing the peak areas of this compound to any detected impurities. Isotopic purity is assessed by monitoring for the presence of the non-deuterated analogue.

Visualizing Key Processes

The following diagrams illustrate the workflow for generating a Certificate of Analysis and the metabolic pathway leading to the formation of Desmethyl Ranolazine.

Caption: Workflow for a Certificate of Analysis.

Caption: Metabolic Pathway of Ranolazine.

Conclusion

The Certificate of Analysis for this compound provides essential data for researchers, ensuring the quality and reliability of this critical analytical standard. The purity and identity are rigorously assessed using validated chromatographic and spectrometric methods. Understanding the details of the CoA and the methodologies used for its generation allows for greater confidence in the experimental results obtained using this reference material.

References

- 1. contractlaboratory.com [contractlaboratory.com]

- 2. grokipedia.com [grokipedia.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Certificate of Analysis - (CoA) [sgsystemsglobal.com]

- 5. cdn.who.int [cdn.who.int]

- 6. researchgate.net [researchgate.net]

- 7. Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]

An In-depth Technical Guide to the Mechanism of Action of Ranolazine and the Relevance of its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranolazine (B828) is an anti-anginal agent with a unique mechanism of action that distinguishes it from traditional hemodynamic drugs. Its primary therapeutic effect is attributed to the inhibition of the late inward sodium current (INa,late) in cardiomyocytes. This inhibition leads to a reduction in intracellular sodium and, consequently, calcium overload, particularly under ischemic conditions. The outcome is improved myocardial relaxation and reduced diastolic wall tension, which alleviates angina without significantly altering heart rate or blood pressure. Beyond its primary target, Ranolazine also interacts with other ion channels, including the rapid delayed rectifier potassium current (IKr), and has been investigated for its effects on myocardial metabolism, specifically fatty acid oxidation. Ranolazine is extensively metabolized, with its major metabolites, including CVT-2738, exhibiting some pharmacological activity, albeit less potent than the parent compound. This guide provides a comprehensive overview of Ranolazine's molecular mechanisms, the functional relevance of its metabolites, detailed experimental protocols for its study, and quantitative data to support further research and development.

Core Mechanism of Action: Inhibition of the Late Sodium Current (INa,late)

Under normal physiological conditions, the voltage-gated sodium channel Nav1.5 mediates the rapid influx of sodium ions (peak INa) responsible for the upstroke of the cardiac action potential. However, a small, sustained component of this current, the late sodium current (INa,late), persists during the plateau phase.[1][2] In pathological states such as myocardial ischemia, the magnitude of INa,late is enhanced.[3] This leads to an accumulation of intracellular sodium ([Na+]i). The increased [Na+]i reverses the direction of the sodium-calcium exchanger (NCX), causing an influx of calcium ions ([Ca2+]i) and subsequent intracellular calcium overload.[1][3][4] This calcium overload is a key contributor to the mechanical and electrical dysfunction observed in ischemic heart disease, including increased diastolic stiffness and a greater propensity for arrhythmias.[3][4]

Ranolazine selectively inhibits INa,late with a significantly higher potency than for the peak INa.[3] By blocking the persistent influx of sodium, Ranolazine prevents the downstream cascade of events, leading to a reduction in intracellular sodium and calcium concentrations.[1][5] This ultimately improves diastolic function, reduces myocardial oxygen consumption, and alleviates anginal symptoms.[6][7]

Signaling Pathway of Ranolazine's Core Mechanism

Secondary Pharmacological Effects

While the inhibition of INa,late is the principal mechanism, Ranolazine also interacts with other molecular targets, which may contribute to its overall clinical profile.

Inhibition of the Rapid Delayed Rectifier Potassium Current (IKr)

Ranolazine is known to block the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[8] Inhibition of IKr is responsible for the modest prolongation of the QT interval observed in patients treated with Ranolazine.[8] However, this effect is not associated with an increased risk of Torsades de Pointes, a serious ventricular arrhythmia. This is likely because the IKr blockade is counterbalanced by the shortening of the action potential duration due to the inhibition of the late sodium current.[3]

Effects on Myocardial Metabolism: Fatty Acid Oxidation

Early research suggested that Ranolazine acts as a partial inhibitor of fatty acid oxidation (pFOX).[9] The proposed mechanism involved a shift in myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[10][11] This was thought to be beneficial in ischemic conditions where oxygen supply is limited. However, subsequent studies have indicated that the inhibition of fatty acid oxidation by Ranolazine is only observed at concentrations higher than those achieved therapeutically.[12] Therefore, the clinical relevance of this metabolic effect remains a subject of debate.

Quantitative Data on Ranolazine's Potency

The following tables summarize the inhibitory concentrations (IC50) of Ranolazine for various ion channels as reported in the literature. These values can vary depending on the experimental conditions, such as the cell type, temperature, and stimulation frequency.

| Target Ion Channel | IC50 (µM) | Species/Cell Line | Comments | Reference(s) |

| Late INa | 5.9 - 7.5 | Canine Ventricular Myocytes, HEK293 (R1623Q) | Tonic block (0.1 Hz) | [5],[9] |

| Late INa | 1.9 | HEK293 (R1623Q) | Use-dependent block (5 Hz) | [9] |

| Peak INa | 95 - 430 | HEK293 (WT and R1623Q) | Tonic block (0.1 Hz) | [9] |

| Peak INa | 25 - 154 | HEK293 (WT and R1623Q) | Use-dependent block (5 Hz) | [9] |

| IKr (hERG) | 11.5 - 12 | Canine Ventricular Myocytes | [5],[1] | |

| ICa,L (Peak) | 296 | Canine Ventricular Myocytes | [5] | |

| Late ICa,L | 50 | Canine Ventricular Myocytes | [5] | |

| INa-Ca | 91 | Canine Ventricular Myocytes | [5] | |

| IKs | > 30 (17% inhibition) | Canine Ventricular Myocytes | [5] | |

| Kv4.3 | 128.31 | CHO cells | [13] |

Ranolazine Metabolites and Their Relevance

Ranolazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[4][14][15] This results in the formation of numerous metabolites, with over 100 identified in urine.[16] The three major metabolites found in plasma are CVT-2514, CVT-2738, and CVT-4786.[4]

Pharmacological Activity of Metabolites

While the pharmacological profiles of all metabolites have not been fully elucidated, studies have shown that some possess biological activity. In a mouse model of myocardial ischemia, the metabolites CVT-2738 and CVT-2513 demonstrated protective effects.[6] CVT-2738 was identified as the most potent among the tested metabolites, although it was still less potent than the parent Ranolazine.[5][6] Another study indicated that at a concentration of 10 µM, CVT-2738 (referred to as GS-342105) had no significant inhibitory effect on the isoproterenol-induced inotropic response, suggesting a lack of β-adrenergic receptor antagonism.

The limited quantitative data available on the potency of these metabolites at the primary target, INa,late, makes it challenging to definitively quantify their contribution to the overall therapeutic effect of Ranolazine. However, the presence of active metabolites suggests they may play a role in the drug's clinical efficacy and safety profile.

Metabolic Pathways of Ranolazine

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Ranolazine's mechanism of action.

Measurement of Late Sodium Current (INa,late) via Whole-Cell Patch-Clamp Electrophysiology

This protocol is a synthesized methodology based on standard practices for measuring INa,late in isolated cardiomyocytes or transfected cell lines.

Objective: To measure the effect of Ranolazine on the late component of the inward sodium current.

Materials:

-

Isolated ventricular myocytes or a suitable cell line (e.g., HEK293) stably expressing Nav1.5.

-

Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1440A).

-

Borosilicate glass capillaries for pipette fabrication.

-

Microscope with manipulators.

-

Perfusion system.

-

External (Tyrode's) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

Ranolazine stock solution (e.g., 10 mM in DMSO).

-

Tetrodotoxin (TTX) stock solution (e.g., 1 mM in water) for isolating INa,late.

Procedure:

-

Cell Preparation:

-

Isolate ventricular myocytes from an appropriate animal model (e.g., rabbit, dog) using enzymatic digestion, or culture HEK293 cells expressing Nav1.5 according to standard protocols.

-

Plate the cells onto glass coverslips suitable for patch-clamp recording.

-

-

Pipette Fabrication:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

-

Recording Setup:

-

Mount the coverslip with cells in the recording chamber on the microscope stage.

-

Perfuse the chamber with the external solution at a constant rate (e.g., 2 mL/min) and maintain the temperature at 35-37°C.

-

-

Whole-Cell Configuration:

-

Approach a single, healthy cell with the micropipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the membrane potential at -120 mV.

-

Apply a depolarizing voltage step to -20 mV for 500 ms (B15284909) to elicit the sodium current.

-

Measure the peak INa within the first few milliseconds and the INa,late as the mean current during the last 100 ms of the depolarizing pulse.

-

-

Data Acquisition:

-

Record baseline currents in the absence of any drug.

-

Perfuse the chamber with the external solution containing various concentrations of Ranolazine and record the currents at steady-state for each concentration.

-

To isolate the INa,late, apply a saturating concentration of TTX (e.g., 30 µM) at the end of the experiment and subtract the remaining current from the previously recorded traces.

-

-

Data Analysis:

-

Measure the amplitude of the peak and late sodium currents.

-

Plot the concentration-response curve for Ranolazine's inhibition of INa,late and fit the data to the Hill equation to determine the IC50.

-

Assessment of Fatty Acid Oxidation in Isolated Heart Mitochondria

This protocol outlines a general procedure for measuring the effect of Ranolazine on fatty acid oxidation in isolated mitochondria.

Objective: To determine if Ranolazine inhibits the oxidation of fatty acids in cardiac mitochondria.

Materials:

-

Isolated heart mitochondria from an appropriate animal model (e.g., rat).

-

Respiration buffer (e.g., in mM: 125 KCl, 10 MOPS, 5 MgCl2, 5 KH2PO4, 1 EGTA; pH 7.2).

-

Substrates: Palmitoyl-L-carnitine (fatty acid substrate), Malate.

-

ADP.

-

Ranolazine stock solution.

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k).

Procedure:

-

Mitochondria Isolation:

-

Isolate mitochondria from fresh heart tissue using differential centrifugation according to established protocols.

-

Determine the protein concentration of the mitochondrial suspension.

-

-

Respirometry:

-

Add a known amount of isolated mitochondria to the respirometer chamber containing the respiration buffer at 37°C.

-

Allow the mitochondria to equilibrate and record the baseline oxygen consumption (State 1).

-

-

Substrate Addition:

-

Add Palmitoyl-L-carnitine and Malate to initiate fatty acid oxidation-supported respiration (State 2).

-

Add a sub-saturating concentration of ADP to stimulate oxidative phosphorylation (State 3).

-

-

Ranolazine Treatment:

-

In separate experiments, pre-incubate the mitochondria with various concentrations of Ranolazine before the addition of substrates.

-

Alternatively, add Ranolazine after establishing State 3 respiration to observe its acute effect.

-

-

Data Analysis:

-

Measure the rates of oxygen consumption in the different respiratory states.

-

Compare the rates of fatty acid oxidation-supported respiration in the presence and absence of Ranolazine to determine its inhibitory effect.

-

References

- 1. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Late Sodium Current as an Innovative Antiarrhythmic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities [jstage.jst.go.jp]

- 6. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 8. tga.gov.au [tga.gov.au]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Inhibition of late sodium current suppresses calcium-related ventricular arrhythmias by reducing the phosphorylation of CaMK-II and sodium channel expressions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. A novel, potent, and selective inhibitor of cardiac late sodium current suppresses experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sodium Channels: Ionic Model of Slow Inactivation and State-Dependent Drug Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Advances in Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]

In Vitro Metabolism of Ranolazine to Desmethyl Ranolazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine (B828) is an anti-anginal agent that exerts its effects primarily through the inhibition of the late inward sodium current in cardiac cells. The metabolism of Ranolazine is a critical aspect of its pharmacokinetic profile, with O-demethylation to its major metabolite, Desmethyl Ranolazine (also known as CVT-2514), being a key pathway. This technical guide provides an in-depth overview of the in vitro studies investigating this metabolic conversion, focusing on the enzymes involved, kinetic parameters, and detailed experimental protocols.

Core Concepts: Enzymatic Conversion of Ranolazine

The biotransformation of Ranolazine to Desmethyl Ranolazine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have identified CYP3A4 as the principal enzyme responsible for this O-demethylation reaction, with a minor contribution from CYP2D6.[1][2][3][4][5] Understanding the kinetics of these enzymes is crucial for predicting potential drug-drug interactions and inter-individual variability in Ranolazine metabolism.

Metabolic Pathway of Ranolazine to Desmethyl Ranolazine

Caption: Metabolic conversion of Ranolazine to Desmethyl Ranolazine.

Quantitative Data Summary

While specific Km and Vmax values for the O-demethylation of Ranolazine to Desmethyl Ranolazine by individual CYP isoforms are not extensively reported in publicly available literature, the following table summarizes the key enzymes involved and provides a framework for the type of quantitative data that would be generated in such studies.

| Enzyme System | Key Enzyme(s) | Typical Kinetic Parameters Measured | Significance in Ranolazine Metabolism |

| Human Liver Microsomes (HLM) | CYP3A4, CYP2D6 | Apparent Km, Vmax, Intrinsic Clearance (CLint) | Provides an overall picture of hepatic metabolism. |

| Recombinant Human CYP Enzymes | CYP3A4 | Km, Vmax, CLint | Determines the specific contribution of the major metabolic pathway. |

| Recombinant Human CYP Enzymes | CYP2D6 | Km, Vmax, CLint | Quantifies the role of the minor metabolic pathway. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for conducting in vitro studies on Ranolazine metabolism.

Ranolazine Metabolism in Human Liver Microsomes (HLM)

This experiment aims to determine the overall kinetics of Desmethyl Ranolazine formation in a mixed-enzyme system representative of the human liver.

Caption: Workflow for Ranolazine metabolism assay in HLMs.

-

Materials:

-

Ranolazine

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of Ranolazine in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a suspension of HLMs in potassium phosphate buffer to a final protein concentration of, for example, 0.5 mg/mL.[6]

-

In a microcentrifuge tube, combine the HLM suspension and the Ranolazine solution (at various concentrations to determine kinetics).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).[7]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7]

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).[6]

-

Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[7]

-

Centrifuge the samples to pellet the microsomal proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the formation of Desmethyl Ranolazine using a validated LC-MS/MS method.[6]

-

Ranolazine Metabolism using Recombinant Human CYP Enzymes (CYP3A4 and CYP2D6)

This experiment isolates the activity of the primary and secondary enzymes responsible for Desmethyl Ranolazine formation.

Caption: Workflow for Ranolazine assay with recombinant CYPs.

-

Materials:

-

Ranolazine

-

Recombinant human CYP3A4 and CYP2D6 enzymes (commercially available)

-

Cytochrome P450 reductase (if not co-expressed with the CYP enzyme)

-

Liposomes (e.g., phosphocholine)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

LC-MS/MS system

-

-

Procedure:

-

Prepare stock solutions of Ranolazine at various concentrations.

-

In separate tubes, prepare reaction mixtures containing the reaction buffer, a specific concentration of either recombinant CYP3A4 or CYP2D6, cytochrome P450 reductase, and liposomes.

-

Add the Ranolazine solution to the reaction mixtures.

-

Pre-warm the mixtures to 37°C.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Terminate the reaction as described for the HLM assay.

-

Process the samples for LC-MS/MS analysis to quantify the amount of Desmethyl Ranolazine formed.

-

Analytical Method: LC-MS/MS for Ranolazine and Desmethyl Ranolazine Quantification

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of Ranolazine and its metabolite in the in vitro matrix.[8][9]

| Parameter | Example Condition |

| Chromatographic Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| Mass Spectrometry | Triple quadrupole mass spectrometer |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (example) | Ranolazine: m/z 428.3 -> [specific fragment ion] Desmethyl Ranolazine: m/z 414.3 -> [specific fragment ion] |

Note: The specific MRM transitions and other LC-MS/MS parameters need to be optimized for the instrument being used.

Data Analysis and Interpretation

The data obtained from the time-course experiments are used to determine the rate of metabolite formation. By plotting the concentration of Desmethyl Ranolazine formed against time, the initial velocity (V) of the reaction can be calculated.

For enzyme kinetic analysis, experiments are performed with varying concentrations of Ranolazine. The resulting velocity data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters:

-

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate.

-

Vmax (maximum reaction velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

Intrinsic Clearance (CLint): Calculated as the ratio of Vmax to Km (Vmax/Km). It represents the theoretical maximum rate of metabolism at low substrate concentrations and is a key parameter for in vitro-in vivo extrapolation.

Conclusion

The in vitro metabolism of Ranolazine to Desmethyl Ranolazine is a well-defined process primarily driven by CYP3A4 with a minor role for CYP2D6. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the kinetics of this important metabolic pathway. Accurate determination of the kinetic parameters (Km, Vmax, and CLint) for each contributing enzyme is essential for a comprehensive understanding of Ranolazine's disposition and for predicting its behavior in a clinical setting. Further research to populate the quantitative data table with specific values from dedicated in vitro studies would be highly valuable to the scientific community.

References

- 1. ClinPGx [clinpgx.org]

- 2. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Desmethyl Ranolazine-d5 in Biological Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Desmethyl Ranolazine-d5 in biological samples, a critical consideration for bioanalytical method development and validation in drug metabolism and pharmacokinetic (DMPK) studies. Desmethyl Ranolazine is a principal active metabolite of Ranolazine, an anti-anginal medication. The deuterated form, this compound, is commonly employed as an internal standard in quantitative bioanalysis to ensure accuracy and precision. Therefore, understanding its stability under various storage and handling conditions is paramount for generating reliable data in preclinical and clinical research.

Introduction to Ranolazine Metabolism

Ranolazine undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. O-demethylation is one of the key metabolic pathways, leading to the formation of Desmethyl Ranolazine (also known as CVT-2514). This metabolite is pharmacologically active and circulates in plasma at significant concentrations.

Figure 1: Simplified metabolic pathway of Ranolazine to Desmethyl Ranolazine.